![molecular formula C44H47N4P B1439958 Ad-BippyPhos CAS No. 1239478-87-5](/img/structure/B1439958.png)
Ad-BippyPhos
Overview
Description
Ad-BippyPhos, also known as 5-[Di(1-adamantyl)phosphino]-1′,3′,5′-triphenyl-1′H-[1,4′]bipyrazole, is an effective ligand that catalyzes C-O coupling reactions of aryl and heteroaryl bromides/chlorides with primary aliphatic alcohols .
Synthesis Analysis
The key precursor to Bippyphos was prepared via a one-pot bromination of diketone followed by alkylation with pyrazole and condensation with phenylhydrazine. Lithiation of the resulting compound and trapping with di-tert-butylchlorophosphine afforded Bippyphos .Molecular Structure Analysis
The molecular formula of Ad-BippyPhos is C44H47N4P. It is a Pd-based catalyst with a bulky ligand .Chemical Reactions Analysis
Ad-BippyPhos has been found to be critical for the installation of heteroaromatic groups in Pd-catalyzed C-N coupling reactions . It has also been demonstrated to be useful in Pd-catalyzed amination reactions and other cross-coupling reactions .Physical And Chemical Properties Analysis
Ad-BippyPhos has a molecular weight of 662.8 g/mol. It has a XLogP3-AA value of 10.4, indicating its lipophilicity. It has 0 hydrogen bond donors and 2 hydrogen bond acceptors. It also has 7 rotatable bonds .Scientific Research Applications
Organic Synthesis
Ad-BippyPhos: is widely utilized as an effective ligand in Palladium-catalyzed cross-coupling reactions . It facilitates the formation of carbon-oxygen (C-O) bonds by catalyzing the coupling reactions of aryl and heteroaryl bromides/chlorides with primary aliphatic alcohols . This ligand is also instrumental in synthesizing fluorinated anilines, which are valuable in pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, Ad-BippyPhos has shown promise in promoting Palladium-catalyzed C-N coupling . This is particularly useful for constructing densely-functionalized N,N-diaryl sulfonamide motifs, which are challenging to access but are significant in drug development . The ligand’s ability to facilitate the installation of heteroaromatic groups is crucial for the synthesis of complex molecules .
Materials Science
Ad-BippyPhos: plays a role in the development of new materials by acting as a catalyst in various cross-coupling reactions. These reactions are fundamental in creating polymers and other advanced materials with specific properties for electronics, coatings, and other industrial applications .
Environmental Science
The ligand’s application extends to environmental science, where its catalytic properties can be harnessed in the synthesis of molecules that could potentially degrade environmental pollutants or serve as safer alternatives to hazardous substances .
Biochemistry
In biochemistry, Ad-BippyPhos is used to study and synthesize complex biological molecules. Its role in facilitating cross-coupling reactions is essential for modifying peptides, proteins, and other macromolecules that are important for understanding biological processes and developing biotechnological applications .
Analytical Chemistry
Ad-BippyPhos: contributes to analytical chemistry by improving the synthesis of analytical reagents. These reagents are used in chromatography, spectroscopy, and other analytical techniques to detect, quantify, and study various compounds .
Agricultural Science
In agricultural science, Ad-BippyPhos -catalyzed reactions are used to create new agrochemicals. These compounds can enhance crop protection, increase yield, and contribute to sustainable farming practices .
Polymer Science
Finally, in polymer science, Ad-BippyPhos is involved in the synthesis of polymers with tailored properties. It aids in creating materials with desired characteristics such as flexibility, strength, and resistance to degradation, which are important for various applications ranging from packaging to biomedical devices .
Mechanism of Action
Future Directions
properties
IUPAC Name |
bis(1-adamantyl)-[2-(1,3,5-triphenylpyrazol-4-yl)pyrazol-3-yl]phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H47N4P/c1-4-10-36(11-5-1)40-42(41(37-12-6-2-7-13-37)47(46-40)38-14-8-3-9-15-38)48-39(16-17-45-48)49(43-24-30-18-31(25-43)20-32(19-30)26-43)44-27-33-21-34(28-44)23-35(22-33)29-44/h1-17,30-35H,18-29H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFBOUNFWVRWAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)P(C4=CC=NN4C5=C(N(N=C5C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C91CC2CC(C9)CC(C2)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H47N4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ad-BippyPhos |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Ad-BippyPhos compare to other ligands for palladium-catalyzed C–O cross-coupling of aliphatic alcohols at room temperature?
A: The research article directly compares Ad-BippyPhos to RockPhos, JosiPhos (CyPF-tBu), and Mor-DalPhos ligands in palladium-catalyzed C–O cross-coupling reactions. While the study found that RockPhos generally outperformed the other ligands at room temperature [], Ad-BippyPhos, along with the other ligands, still demonstrated effectiveness in facilitating these reactions. The authors suggest that the choice of the optimal ligand may depend on the specific substrates and reaction conditions employed.
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